1-Ethynylcyclopentene

Descripción general

Descripción

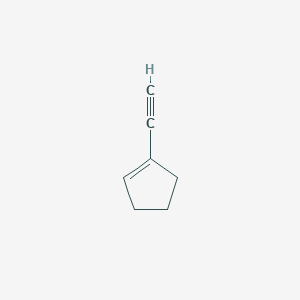

1-Ethynylcyclopentene is an organic compound with the molecular formula C7H8. It is a derivative of cyclopentene, where an ethynyl group is attached to the cyclopentene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethynylcyclopentene can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with acetylene in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the formation of the ethynyl group on the cyclopentene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent output. The use of catalysts and optimized reaction conditions are crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethynylcyclopentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 1-ethylcyclopentene.

Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclopentenone or cyclopentanone derivatives.

Reduction: Formation of 1-ethylcyclopentene.

Substitution: Formation of halogenated cyclopentene derivatives.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1-Ethynylcyclopentene serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for generating diverse compounds.

Reactivity and Mechanisms

- Diels-Alder Reactions : This compound can undergo Diels-Alder cycloaddition reactions, allowing the formation of complex polycyclic structures. For instance, it has been used to synthesize tetrahydro-1H-isoindole-1,3(2H)-diones and other polycyclic heterocycles through reactions with activated nitroso compounds .

- Ene Reactions : The presence of the ethynyl group enables this compound to participate in ene reactions, yielding various functionalized products. These reactions are significant for creating intermediates in drug synthesis and other applications .

Pharmaceutical Applications

The compound is investigated for its potential therapeutic applications due to its ability to form intermediates that can lead to biologically active molecules.

Case Study: Synthesis of Bioactive Molecules

Research has shown that this compound can be employed in the synthesis of fused pyrroles and other nitrogen-containing heterocycles, which are often found in pharmaceuticals. These compounds are synthesized via reactions with boron-substituted 1,3-dienes, showcasing the versatility of this compound as a precursor in drug development .

Agrochemical Applications

In addition to pharmaceuticals, this compound is also explored for applications in agrochemicals. Its derivatives can be synthesized to create herbicides and pesticides.

Synthesis of Agrochemical Intermediates

The compound can be transformed into various agrochemical agents through functionalization processes. For example, it can be used as an intermediate in the synthesis of insecticides or herbicides due to its reactive nature and ability to form stable products under specific conditions .

Material Science

This compound has potential applications in material science, particularly in the development of polymers and advanced materials.

Polymerization Studies

Research indicates that this compound can be polymerized to create new materials with unique properties. The polymerization processes often involve coordination with metal catalysts, leading to materials that exhibit enhanced thermal stability and mechanical properties .

Data Table: Summary of Applications

| Application Area | Description | Key Reactions Involved |

|---|---|---|

| Synthetic Chemistry | Building block for complex organic synthesis | Diels-Alder, Ene reactions |

| Pharmaceutical | Synthesis of bioactive molecules | Reactions with boron-substituted dienes |

| Agrochemical | Development of herbicides and pesticides | Functionalization processes |

| Material Science | Creation of polymers with enhanced properties | Metal-catalyzed polymerization |

Mecanismo De Acción

The mechanism of action of 1-ethynylcyclopentene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the structure and function of biological molecules. Pathways involved may include enzyme catalysis and receptor binding, leading to changes in cellular processes.

Comparación Con Compuestos Similares

1-Ethylcyclopentene: Similar in structure but with an ethyl group instead of an ethynyl group.

Cyclopentene: The parent compound without any substituents.

1-Phenylcyclopentene: Contains a phenyl group attached to the cyclopentene ring.

Uniqueness: 1-Ethynylcyclopentene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for studying specific chemical reactions and developing new materials.

Actividad Biológica

1-Ethynylcyclopentene is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ethynyl group attached to a cyclopentene ring. Its molecular formula is , and it exhibits distinct physical properties that influence its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including those involved in cancer pathways. For instance, certain derivatives of cyclopentene have demonstrated the ability to inhibit heat shock protein 90 (HSP90), which is crucial in cancer cell proliferation and survival .

- Interaction with Receptors : The structure of this compound suggests potential interactions with G-protein coupled receptors (GPCRs), which play significant roles in signal transduction pathways. Such interactions can lead to altered cellular responses, affecting processes like inflammation and apoptosis.

Antitumor Activity

A study assessing the antitumor potential of compounds related to this compound revealed promising results. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation .

Anti-inflammatory Effects

Research has indicated that compounds structurally related to this compound exhibit anti-inflammatory properties. These compounds were found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

-

Case Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.

- Methodology : MCF-7 cell lines were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency against tumor growth.

-

Case Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory effects in a murine model of colitis.

- Methodology : Mice were administered this compound prior to inducing colitis.

- Results : The treated group exhibited reduced inflammation markers compared to controls, highlighting its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Cytotoxicity in MCF-7 | |

| Anti-inflammatory | Reduced cytokine production |

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | Not available |

| Boiling Point | Not available |

Propiedades

IUPAC Name |

1-ethynylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h1,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLBRQZIHLWMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301894 | |

| Record name | 1-ethynylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610-13-5 | |

| Record name | NSC147136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ethynylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.